

Triacetyl Hexacosanoate in Plant Waxes: A Technical Guide

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Compound of Interest

Compound Name: *Triacetyl hexacosanoate*

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Introduction

Plant epicuticular waxes form a critical protective barrier against a multitude of environmental stressors, including drought, UV radiation, and pathogen attack. This intricate layer is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary alcohols, ketones, and wax esters. Among these, **triacetyl hexacosanoate**, a C56 wax ester, represents a significant component in the protective arsenal of many plant species. This technical guide provides an in-depth exploration of **triacetyl hexacosanoate**, focusing on its chemical properties, biosynthetic pathway, and the methodologies for its extraction and analysis. This document is intended to serve as a comprehensive resource for researchers in botany, biochemistry, and drug development seeking to understand and harness the properties of this unique biomolecule.

Chemical and Physical Properties of Triacetyl Hexacosanoate

Triacetyl hexacosanoate is a wax ester formed from the esterification of hexacosanoic acid (a C26 fatty acid) and 1-triacetyl (a C30 fatty alcohol). Its large molecular size and long, saturated hydrocarbon chains confer significant hydrophobicity and a high melting point, properties that are vital for its function in the plant cuticle.

Property	Value	Source
Molecular Formula	C ₅₆ H ₁₁₂ O ₂	[1]
Molecular Weight	817.49 g/mol	[1]
CAS Number	14206-01-0	[1]
Melting Point	85-86 °C	[1]
Boiling Point	732 °C at 760 mmHg	[1]
Density	0.854 g/cm ³	[1]

Biosynthesis of Triacontyl Hexacosanoate in Plants

The biosynthesis of **triacontyl hexacosanoate** is an integral part of the overall pathway for cuticular wax production, which originates from the synthesis of C16 and C18 fatty acids in the plastids of epidermal cells. These fatty acids are then transported to the endoplasmic reticulum (ER) for further elongation and modification.

The pathway can be broadly divided into two stages: the synthesis of the precursor molecules (hexacosanoyl-CoA and triacontanol) and their subsequent esterification.

1. Synthesis of Precursors:

- **Very-Long-Chain Fatty Acid (VLCFA) Elongation:** C16/C18 acyl-CoAs undergo a series of elongation cycles catalyzed by a multi-enzyme complex known as the fatty acid elongase (FAE). Each cycle adds a two-carbon unit from malonyl-CoA. The production of hexacosanoyl-CoA (C26) requires multiple rounds of elongation.
- **Alcohol Formation:** Very-long-chain acyl-CoAs can be reduced to their corresponding primary alcohols. This is a two-step process involving an acyl-CoA reductase that produces a fatty aldehyde, which is then further reduced to a fatty alcohol by an aldehyde reductase. Triacontanol (C30 alcohol) is synthesized through this pathway from a C30 acyl-CoA precursor.

2. Esterification:

- **Wax Ester Formation:** The final step is the esterification of an acyl-CoA (hexacosanoyl-CoA) with a fatty alcohol (triacontanol), catalyzed by a wax synthase (WS) or a bifunctional wax ester synthase/acyl-CoA:diacylglycerol acyltransferase (WSD) enzyme. This reaction occurs in the endoplasmic reticulum.



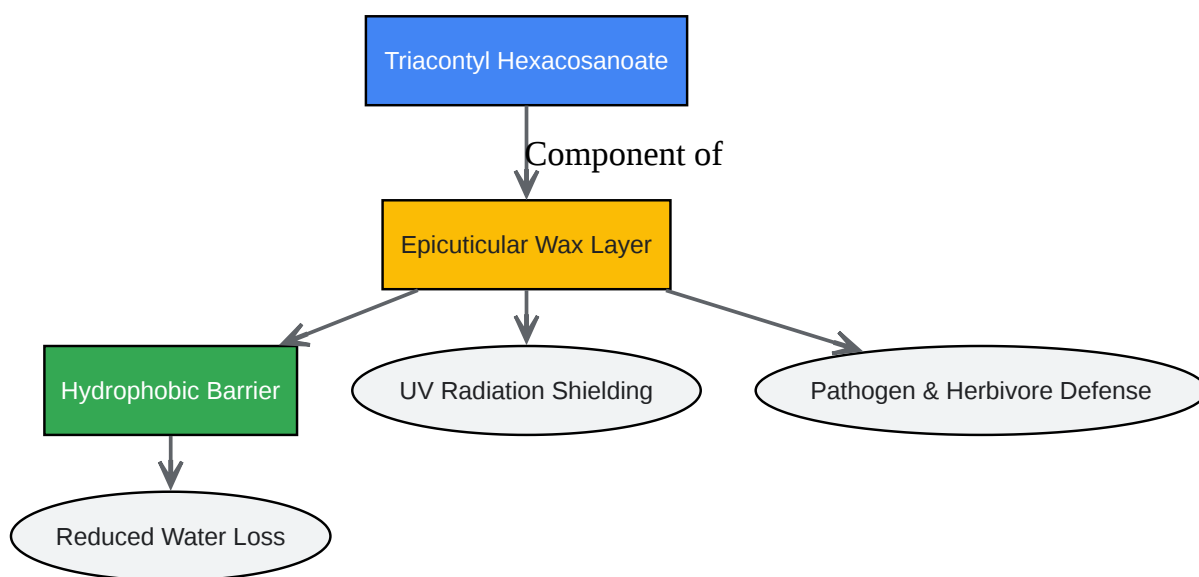
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Biosynthesis of **Triacontyl Hexacosanoate** in the Endoplasmic Reticulum.

Function of Triacontyl Hexacosanoate in Plant Waxes

As a major component of the epicuticular wax layer, **triacontyl hexacosanoate** plays a crucial role in the plant's defense against environmental stresses. Its primary functions include:

- **Reduction of Non-Stomatal Water Loss:** The hydrophobic nature of this long-chain wax ester contributes significantly to the formation of an impermeable barrier on the plant surface, reducing water loss through the cuticle, which is particularly critical under drought conditions.
- **Protection against UV Radiation:** The crystalline structure of epicuticular waxes can reflect harmful UV radiation, protecting the underlying plant tissues from damage.
- **Defense against Pathogens and Herbivores:** The waxy layer creates a physical barrier that can prevent the adhesion and penetration of fungal spores and bacteria. It can also deter feeding by herbivorous insects.



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Functional role of **triacontyl hexacosanoate** in the plant cuticle.

Experimental Protocols

Extraction of Epicuticular Waxes

A common method for the extraction of epicuticular waxes containing **triacontyl hexacosanoate** involves solvent immersion.

Materials:

- Fresh plant material (e.g., leaves, stems)
- Chloroform (or hexane)
- Glass beakers
- Forceps
- Rotary evaporator
- Glass vials

Protocol:

- Carefully excise the desired plant organs.
- Briefly immerse the plant material (e.g., for 30-60 seconds) in a beaker containing chloroform at room temperature. The short immersion time is crucial to minimize the extraction of intracellular lipids.
- Agitate the sample gently during immersion.
- Remove the plant material from the solvent.
- Filter the solvent extract to remove any solid debris.
- Evaporate the solvent using a rotary evaporator under reduced pressure.
- Redissolve the wax residue in a known volume of chloroform or hexane for subsequent analysis.

Analysis by High-Temperature Gas Chromatography-Mass Spectrometry (HT-GC/MS)

Direct analysis of intact wax esters like **triacontyl hexacosanoate** is possible using HT-GC/MS, which avoids the need for derivatization.

Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a high-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 μ m film thickness).
- Injector: High-temperature, splitless injection.
- Oven Temperature Program:
 - Initial temperature: 120 °C
 - Ramp 1: 15 °C/min to 240 °C

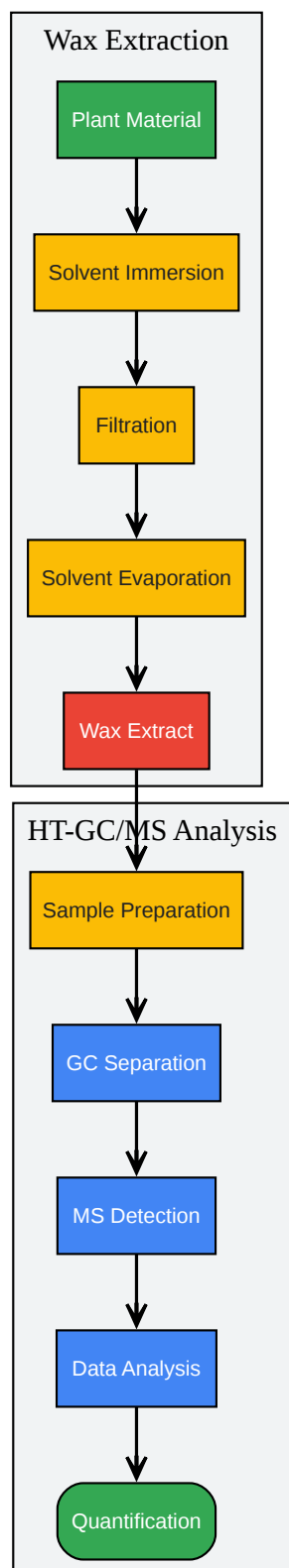
- Ramp 2: 8 °C/min to 390 °C
- Hold at 390 °C for 6 minutes.
- Carrier Gas: Helium.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI)
 - Scan Range: m/z 50-950

Sample Preparation:

- Dissolve the extracted wax in hexane or toluene to a final concentration of approximately 0.1-1.0 mg/mL.
- Inject 1 µL of the sample into the GC.

Data Analysis:

Identification of **triacontyl hexacosanoate** is based on its retention time and the characteristic mass spectrum, which will show a molecular ion peak (m/z 816.5) and fragment ions corresponding to the fatty acid and fatty alcohol moieties. Quantification can be achieved by integrating the peak area and comparing it to an internal standard.



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Workflow for the extraction and analysis of **triacontyl hexacosanoate**.

Quantitative Data on Triacontyl Hexacosanoate in Plant Waxes

Despite the recognized importance of very-long-chain wax esters in plant cuticles, specific quantitative data for **triacontyl hexacosanoate** (C56) remains limited in the scientific literature. Plant waxes are highly complex mixtures, and the relative abundance of individual components can vary significantly depending on the plant species, organ, developmental stage, and environmental conditions.

The following table presents a generalized overview of the composition of some well-known plant waxes. It is important to note that these are representative compositions, and the presence and concentration of **triacontyl hexacosanoate** are not explicitly detailed in many studies.

Plant Wax Source	Major Components	Reported Wax Ester Range	Triacontyl Hexacosanoate (C56) Content
Carnauba Wax (Copernicia prunifera)	Esters of C24-C28 fatty acids and C30-C34 alcohols, free alcohols, hydrocarbons.	C36-C62	Not specifically quantified, but within the expected range.
Jojoba Oil (Simmondsia chinensis)	Wax esters of C20 and C22 fatty acids and C20 and C22 alcohols.	C38-C44	Not reported to be a significant component.
Candelilla Wax (Euphorbia antisiphilitica)	Hydrocarbons (C29-C33), esters of C28-C34 acids and alcohols, free acids and alcohols.	C46-C62	Not specifically quantified.
Sorghum (Sorghum bicolor) Grain	Fatty acids, aldehydes, alcohols, and wax esters (primarily C28 and C30 acids and alcohols).	Not specified	Not specifically quantified.
Arabidopsis thaliana (Stem)	Alkanes, primary alcohols, ketones, and wax esters.	C38-C52	Not specifically quantified.

Note: The lack of specific quantitative data for **triacontyl hexacosanoate** highlights an area for future research. The application of advanced analytical techniques such as HT-GC/MS and liquid chromatography-mass spectrometry (LC-MS) will be instrumental in elucidating the precise composition of wax esters in a wider range of plant species.

Conclusion

Triacetyl hexacosanoate is a key very-long-chain wax ester in the epicuticular wax of many plants, contributing significantly to their protection against environmental stresses.

Understanding its biosynthesis, function, and the methods for its analysis is crucial for researchers in plant science and for the development of novel, bio-based products. While general pathways and analytical methods are well-established, a significant data gap exists regarding the specific quantitative abundance of this molecule across different plant species. Further research in this area will undoubtedly provide valuable insights into the intricate chemistry of plant surfaces and open up new avenues for the application of these natural waxes in various industries.

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References

- 1. Chemical and physical analyses of wax ester properties - PMC [pmc.ncbi.nlm.nih.gov]
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